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2-(1,3-Benzodioxol-5-yloxy)-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE typically involves the following steps:
Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Acylation Reaction: The benzodioxole derivative is then subjected to an acylation reaction with an appropriate acyl chloride to form the acetamide linkage.
Substitution Reaction: The final step involves the substitution of the acetamide with the 3-chloro-2-methylphenyl group under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the acetamide linkage or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays and studies.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(3-CHLOROPHENYL)ACETAMIDE
- 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(2-METHYLPHENYL)ACETAMIDE
Uniqueness
The presence of both the benzodioxole moiety and the 3-chloro-2-methylphenyl group in 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE may confer unique chemical properties, such as enhanced stability, specific reactivity, or particular biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C16H14ClNO4 |
---|---|
Molecular Weight |
319.74 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H14ClNO4/c1-10-12(17)3-2-4-13(10)18-16(19)8-20-11-5-6-14-15(7-11)22-9-21-14/h2-7H,8-9H2,1H3,(H,18,19) |
InChI Key |
JVKHINZGMWCGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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